molecular formula C13H19IN2O B14078435 4-hydroxy TMT (iodide)

4-hydroxy TMT (iodide)

Cat. No.: B14078435
M. Wt: 346.21 g/mol
InChI Key: QNUXJABHEYPNKW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-hydroxy TMT (iodide) typically begins with 4-acetoxy-N,N,N-trimethyltryptammonium iodide (4-AcO-TMT iodide). The synthetic route involves the following steps :

    Methylation: 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT) fumarate is methylated in the presence of excess iodomethane, resulting in 4-AcO-TMT iodide.

    Hydrolysis: 4-AcO-TMT iodide is then hydrolyzed in aqueous acetic acid to yield 4-hydroxy TMT (iodide).

    Purification: The final product is purified by recrystallization in a methanolic solution.

Chemical Reactions Analysis

4-hydroxy TMT (iodide) undergoes various chemical reactions, including:

Common reagents used in these reactions include iodomethane for methylation and acetic acid for hydrolysis . The major products formed from these reactions are typically other tryptamine derivatives.

Scientific Research Applications

4-hydroxy TMT (iodide) has several scientific research applications :

Comparison with Similar Compounds

4-hydroxy TMT (iodide) is similar to other tryptamine derivatives such as psilocybin, psilocin, and bufotenidine . it is unique in its specific binding profile and lack of activity at the 5-HT3 receptor . Other similar compounds include:

Properties

Molecular Formula

C13H19IN2O

Molecular Weight

346.21 g/mol

IUPAC Name

2-(4-hydroxy-1H-indol-3-yl)ethyl-trimethylazanium;iodide

InChI

InChI=1S/C13H18N2O.HI/c1-15(2,3)8-7-10-9-14-11-5-4-6-12(16)13(10)11;/h4-6,9,14H,7-8H2,1-3H3;1H

InChI Key

QNUXJABHEYPNKW-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCC1=CNC2=C1C(=CC=C2)O.[I-]

Origin of Product

United States

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